
tert-butyl (5-amino-1-ethyl-1H-pyrazol-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (5-amino-1-ethyl-1H-pyrazol-3-yl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and versatility. This particular compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two adjacent nitrogen atoms. The presence of the tert-butyl group and the amino group on the pyrazole ring makes this compound an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (5-amino-1-ethyl-1H-pyrazol-3-yl)carbamate typically involves the reaction of 5-amino-1-ethyl-1H-pyrazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst such as bismuth(III) chloride. The reaction is carried out under solvent-free conditions at room temperature, yielding the desired product with excellent efficiency .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically monitored using techniques such as mass spectrometry, NMR, and FT-IR spectroscopy to confirm the structure and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl (5-amino-1-ethyl-1H-pyrazol-3-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products Formed: The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted carbamates, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
tert-Butyl (5-amino-1-ethyl-1H-pyrazol-3-yl)carbamate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of tert-butyl (5-amino-1-ethyl-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the specific functional groups present. The tert-butyl group provides steric hindrance, while the amino group can form hydrogen bonds or electrostatic interactions with the target, leading to the desired biological or chemical effect .
Comparaison Avec Des Composés Similaires
- tert-Butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate
- tert-Butyl (5-amino-1-phenyl-1H-pyrazol-3-yl)carbamate
- tert-Butyl (5-amino-1-propyl-1H-pyrazol-3-yl)carbamate
Comparison: Compared to similar compounds, tert-butyl (5-amino-1-ethyl-1H-pyrazol-3-yl)carbamate is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with molecular targets. The ethyl group provides a balance between steric hindrance and electronic effects, making this compound particularly versatile in various chemical and biological applications .
Propriétés
Formule moléculaire |
C10H18N4O2 |
|---|---|
Poids moléculaire |
226.28 g/mol |
Nom IUPAC |
tert-butyl N-(5-amino-1-ethylpyrazol-3-yl)carbamate |
InChI |
InChI=1S/C10H18N4O2/c1-5-14-7(11)6-8(13-14)12-9(15)16-10(2,3)4/h6H,5,11H2,1-4H3,(H,12,13,15) |
Clé InChI |
SENBZOYIGFCDCA-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=CC(=N1)NC(=O)OC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


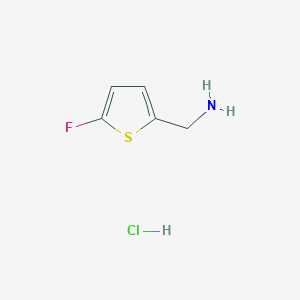
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B11729454.png)
![5-methyl-1-(2-methylpropyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11729461.png)
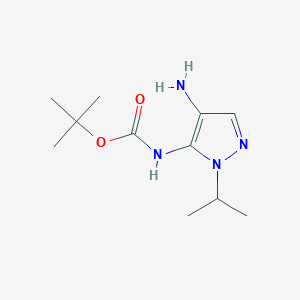

![N-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B11729472.png)
![3-[({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11729475.png)
![1-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11729480.png)
![N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11729487.png)
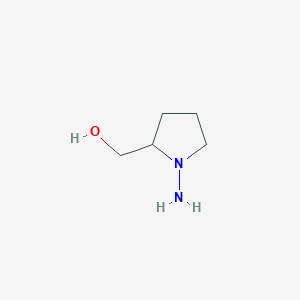
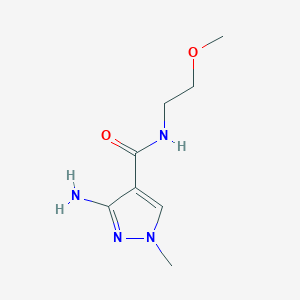
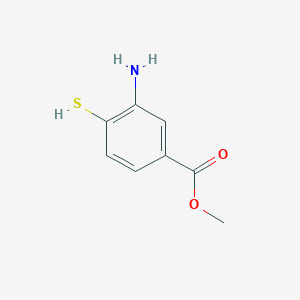
![3-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol](/img/structure/B11729520.png)
![1,4-dimethyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11729524.png)
